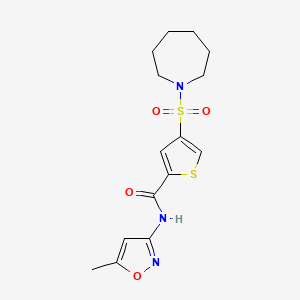![molecular formula C22H25ClN2O3S B5586799 2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a part of a broader class of chemicals that combine structural motifs of tetrahydroisoquinoline and piperidine, often modified with sulfonyl groups. These compounds are of interest due to their potential antimicrobial activities and ability to induce oxidative stress in various cancer cells. Research has explored various synthetic routes, molecular structures, and properties of related molecules.
Synthesis Analysis
Several synthetic approaches have been developed for related compounds, highlighting the diversity of methods available. A notable method involves the Pictet–Spengler reaction, which has been used to synthesize various tetrahydroisoquinoline derivatives. This approach often employs sulfonyl groups as activating or protecting agents, facilitating the cyclization processes necessary for constructing the complex molecular architecture of these compounds (Jian Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated through a combination of spectral and crystallographic techniques. X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry have been pivotal in confirming the configurations of synthesized compounds. These analyses not only confirm the structural integrity but also help in understanding the molecular interactions and conformations critical for their biological activities (S. Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with sulfonyl and chloro groups, which can participate in various organic reactions. The presence of these functional groups allows for further modifications and derivatizations, expanding the chemical diversity and potential applications of these molecules. For instance, sulfonyl groups have been exploited in radical-triggered addition reactions, offering routes to novel heterocyclic compounds with potential pharmacological properties (Ramóna Madácsi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of sulfonyl and chloro groups, which can affect polarity and molecular interactions. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are often employed to characterize these aspects, although specific studies on the compound were not found in the presented research.
Chemical Properties Analysis
Chemical properties, including reactivity, potential for bond formation, and susceptibility to specific reactions, are key to understanding the utility and potential applications of these compounds. Studies have shown that the sulfonyl group can act as an electrophile in various chemical reactions, enabling the synthesis of a wide range of derivatives with altered biological activities. The ability to undergo transformations such as sulfonylation, halogenation, and cyclization makes these compounds versatile intermediates in organic synthesis (C. Silveira et al., 1999).
作用机制
未来方向
属性
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c23-21-9-3-5-17(13-21)16-29(27,28)25-11-4-8-20(15-25)22(26)24-12-10-18-6-1-2-7-19(18)14-24/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIAJQRSDHGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

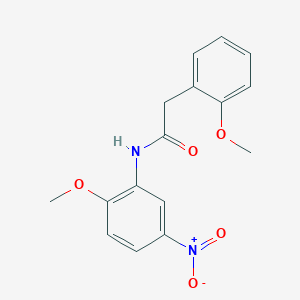
![2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)
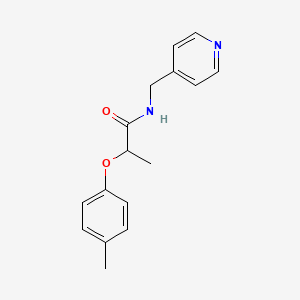
![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
![(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)
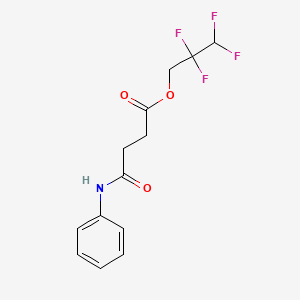
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)
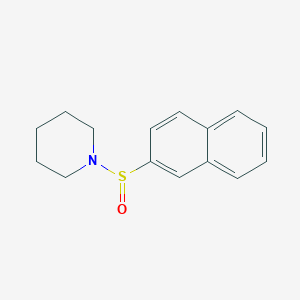
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
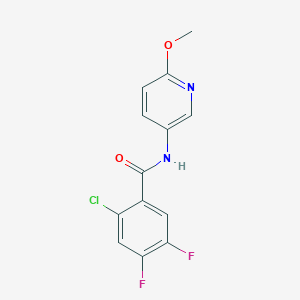
![10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5586794.png)
